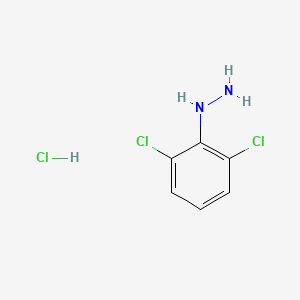

2,6-Dichlorophenylhydrazine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2,6-dichlorophenyl)hydrazine;hydron;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Cl2N2.ClH/c7-4-2-1-3-5(8)6(4)10-9;/h1-3,10H,9H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQNIYLLTIOPFCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[H+].C1=CC(=C(C(=C1)Cl)NN)Cl.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7Cl3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

50709-36-9 | |

| Details | Compound: Hydrazine, (2,6-dichlorophenyl)-, hydrochloride (1:1) | |

| Record name | Hydrazine, (2,6-dichlorophenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50709-36-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

213.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76195-83-0 | |

| Record name | Hydrazine, (2,6-dichlorophenyl)-, hydrochloride (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76195-83-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

Introduction: A Cornerstone Intermediate in Pharmaceutical Synthesis

An In-Depth Technical Guide to the Synthesis and Purification of 2,6-Dichlorophenylhydrazine Hydrochloride

This compound is a critical chemical intermediate, primarily recognized for its role in the synthesis of prominent pharmaceutical compounds. Its molecular structure is a key building block for drugs such as the non-steroidal anti-inflammatory drug (NSAID) diclofenac and the antihypertensive agent clonidine.[1] The efficient and high-purity synthesis of this hydrazine derivative is therefore of paramount importance to the pharmaceutical industry and chemical researchers.

This guide provides a comprehensive exploration of the prevailing synthetic methodology for this compound, focusing on the underlying chemical principles, a detailed experimental protocol, and robust techniques for purification and analysis. The narrative is designed for professionals in research and drug development, emphasizing the causality behind procedural choices to ensure both reproducibility and a deep understanding of the process.

The Synthetic Pathway: A Two-Stage Transformation

The most established and widely practiced synthesis of this compound begins with the starting material 2,6-dichloroaniline.[1] The process is a classic two-stage reaction sequence common in aromatic chemistry: diazotization followed by reduction.

Part 1: Diazotization of 2,6-Dichloroaniline

The initial step involves the conversion of the primary aromatic amine (2,6-dichloroaniline) into a reactive diazonium salt. This is achieved through its reaction with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl).[2][]

The Underlying Mechanism: The reaction is initiated by the formation of the highly electrophilic nitrosonium ion (N≡O⁺) in the acidic medium.[4] This ion is then attacked by the nucleophilic nitrogen atom of the 2,6-dichloroaniline. A series of proton transfers and the elimination of a water molecule ultimately yield the 2,6-dichlorobenzene diazonium chloride intermediate.[4]

Causality of Experimental Conditions:

-

Low Temperature (0–5 °C): This is the most critical parameter of the diazotization step. Arenediazonium salts are notoriously unstable at higher temperatures and can readily decompose, primarily through the loss of nitrogen gas (N₂) to form an aryl cation.[] This cation can then be attacked by water, leading to the formation of 2,6-dichlorophenol as a significant and undesirable byproduct. Maintaining a temperature range of 0–5 °C throughout the addition of sodium nitrite is essential to maximize the yield of the desired diazonium salt.

-

Strong Acidic Medium (HCl): The presence of excess strong acid serves two purposes. First, it is required to react with sodium nitrite to generate the nitrous acid necessary for the reaction.[2] Second, the acidic environment helps to stabilize the resulting diazonium salt, suppressing side reactions.

Part 2: Reduction of the Diazonium Salt

Once formed, the diazonium salt intermediate is immediately used in the next step: reduction to the target hydrazine. This transformation is crucial and can be accomplished using several reducing agents, the choice of which often depends on the scale of the synthesis, cost, and environmental considerations.

Common Reducing Agents:

-

Stannous Chloride (Tin(II) Chloride, SnCl₂): This is a classic and highly effective reducing agent for converting diazonium salts to arylhydrazines.[5][6] The reaction is performed in a strongly acidic solution (HCl), and the resulting this compound often precipitates directly from the reaction mixture, facilitating its isolation.[7] While reliable for laboratory-scale synthesis, the use of tin, a heavy metal, can present waste disposal challenges.

-

Sodium Sulfite (Na₂SO₃): An alternative to heavy metal reductants, sodium sulfite is a cheaper and more environmentally benign option, making it suitable for larger-scale industrial production.[5][8][9] The reaction proceeds through an intermediate arylhydrazine-N-sulfonate, which is subsequently hydrolyzed with acid to yield the final hydrazine hydrochloride.[6]

-

L-Ascorbic Acid (Vitamin C): Representing a "green chemistry" approach, L-ascorbic acid can be used as a metal-free reducing agent.[10] This method avoids the use of toxic heavy metals and produces more environmentally friendly byproducts, making it an attractive modern alternative.

For the purposes of a robust and well-documented laboratory preparation, the stannous chloride method remains a gold standard for its high efficacy and straightforward product isolation.

Validated Experimental Protocol (Laboratory Scale)

This protocol details the synthesis of this compound from 2,6-dichloroaniline using the stannous chloride reduction method.[7]

Materials & Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2,6-Dichloroaniline | 162.02 | 16.2 g | 0.10 |

| Concentrated HCl (~37%) | 36.46 | ~150 mL | - |

| Sodium Nitrite (NaNO₂) | 69.00 | 7.25 g | 0.105 |

| Stannous Chloride Dihydrate (SnCl₂·2H₂O) | 225.65 | 56.4 g | 0.25 |

| Deionized Water | 18.02 | As needed | - |

Procedure:

-

Diazotization:

-

In a 500 mL three-neck flask equipped with a mechanical stirrer and a thermometer, combine 16.2 g (0.10 mol) of 2,6-dichloroaniline and 60 mL of concentrated HCl.

-

Cool the resulting slurry to 0 °C in an ice-salt bath. The aniline salt should precipitate.

-

In a separate beaker, dissolve 7.25 g (0.105 mol) of sodium nitrite in 25 mL of deionized water and cool the solution to 0 °C.

-

Add the cold sodium nitrite solution dropwise to the stirred aniline slurry over 30-45 minutes. Crucially, maintain the internal reaction temperature between 0 and 5 °C throughout the addition.

-

After the addition is complete, continue stirring the pale-yellow diazonium salt solution in the ice bath for an additional 30 minutes.

-

-

Reduction:

-

In a separate 1 L beaker, dissolve 56.4 g (0.25 mol) of stannous chloride dihydrate in 90 mL of concentrated HCl. Gentle warming may be required initially, but the solution must be cooled to below 10 °C before use.

-

Slowly add the cold diazonium salt solution prepared in Step 1 to the stirred stannous chloride solution. The addition should be done at a rate that keeps the temperature of the reduction mixture below 10 °C.

-

Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

-

Continue stirring at room temperature for 1-2 hours. A thick, off-white precipitate of the product will form.

-

-

Isolation and Crude Purification:

-

Collect the precipitated solid by vacuum filtration using a Buchner funnel.

-

Wash the filter cake with a small amount of cold 1 M HCl (2 x 20 mL) to remove residual tin salts and other soluble impurities.

-

Press the cake as dry as possible on the funnel, then transfer the crude solid to a vacuum oven and dry at 50-60 °C to a constant weight.

-

Purification: Achieving High Purity

The crude this compound obtained from the synthesis requires purification to remove any remaining starting materials, byproducts, or inorganic salts.

Recrystallization: Recrystallization is the most effective method for purifying the solid product. The choice of solvent is critical. An ideal solvent will dissolve the compound well at its boiling point but poorly at low temperatures.

-

Procedure:

-

Place the crude, dry product into an appropriately sized Erlenmeyer flask.

-

Add a minimal amount of a suitable solvent, such as ethanol or an ethanol/water mixture.

-

Heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve full dissolution, but avoid using a large excess.

-

If any insoluble impurities are present, perform a hot filtration.

-

Allow the clear solution to cool slowly and undisturbed to room temperature. Crystal formation should begin.

-

Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry under vacuum.

-

Analytical Characterization and Quality Control

To ensure the synthesized material meets the required standards for subsequent use, a panel of analytical techniques should be employed.

| Parameter | Method | Typical Specification | Rationale |

| Purity | HPLC | >98.0% (area %) | Quantifies the main component and detects organic impurities. |

| Identity | ¹H NMR, IR | Conforms to reference spectrum | Confirms the chemical structure and presence of key functional groups. |

| Melting Point | Capillary Melting Point | ~225 °C (with decomposition) | A sharp melting point range is indicative of high purity.[11] |

| Appearance | Visual Inspection | White to light yellow powder/crystal | Provides a basic check for gross contamination or degradation. |

High-performance liquid chromatography (HPLC) is the preferred method for quantitative purity analysis, often utilizing a reverse-phase C18 column.[12] This technique can effectively separate the target compound from starting materials and potential isomers.[12]

Safety, Handling, and Storage

This compound is a hazardous chemical and must be handled with appropriate precautions.

-

Hazards: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[11][13] It can cause skin and serious eye irritation.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[14] All handling of the solid and reaction procedures should be conducted inside a certified chemical fume hood to avoid inhalation of dust or vapors.[15]

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[14][16] It is noted to be potentially air-sensitive, and storage under an inert gas like argon or nitrogen is recommended for long-term stability.[15][16]

References

-

Wikipedia. (n.d.). Diazonium compound. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Reactions of Aryl Diazonium Salts. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry. (1997). Analytical Methods for Hydrazines. Retrieved from [Link]

- Google Patents. (n.d.). CN102964270B - Method for reducing hydrazine synthesized by diazonium salt by utilizing sodium sulphite.

-

American Chemical Society. (2008). Heavy-Metal-Free Reduction Methodology for Large-Scale Synthesis Applicable to Heterocyclic and Arylhydrazines. Organic Process Research & Development. Retrieved from [Link]

-

P. G. Department of Chemistry, Berhampur University. (2020). Diazonium Salts. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

- Google Patents. (n.d.). US4352941A - Process for purification of phenylhydrazine.

-

BYJU'S. (n.d.). Diazotization Reaction Mechanism. Retrieved from [Link]

- Google Patents. (n.d.). US4772747A - Preparation of 2,4,6-trichlorophenylhydrazine.

- Google Patents. (n.d.). Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted Phenylhydrazine Salts.

-

RASĀYAN Journal of Chemistry. (2024). Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. Retrieved from [Link]

-

Wikipedia. (n.d.). 2,6-Dichloroaniline. Retrieved from [Link]

Sources

- 1. 2,6-Dichloroaniline - Wikipedia [en.wikipedia.org]

- 2. Diazotisation [organic-chemistry.org]

- 4. byjus.com [byjus.com]

- 5. Diazonium compound - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 2,4-Dichlorophenylhydrazine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 8. CN102964270B - Method for reducing hydrazine synthesized by diazonium salt by utilizing sodium sulphite - Google Patents [patents.google.com]

- 9. lkouniv.ac.in [lkouniv.ac.in]

- 10. pubs.acs.org [pubs.acs.org]

- 11. 2,6-Dichlorophenylhydrazine 98 50709-36-9 [sigmaaldrich.com]

- 12. Bot Verification [rasayanjournal.co.in]

- 13. assets.thermofisher.cn [assets.thermofisher.cn]

- 14. echemi.com [echemi.com]

- 15. sigmaaldrich.cn [sigmaaldrich.cn]

- 16. This compound | 50709-36-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

2,6-Dichlorophenylhydrazine hydrochloride CAS number 50709-36-9

Topic: 2,6-Dichlorophenylhydrazine hydrochloride (CAS 50709-36-9) Content Type: Technical Reference Guide Audience: Researchers, Medicinal Chemists, and Process Engineers[1]

Strategic Synthesis, Mechanistic Utility, and Application in Heterocycle Design[1]

Executive Summary

This compound (CAS 50709-36-9) is a specialized hydrazine derivative characterized by significant steric hindrance and electron-withdrawing effects at the ortho positions of the phenyl ring. It serves as a critical building block in the synthesis of 1-arylpyrazoles , a scaffold ubiquitous in modern agrochemicals (e.g., fipronil derivatives) and pharmaceuticals (e.g., COX-2 inhibitors, cannabinoid receptor antagonists).[1]

This guide provides a rigorous technical analysis of its physicochemical properties, a validated laboratory-scale synthesis protocol, and a mechanistic breakdown of its primary application: the regioselective synthesis of pyrazoles.[1]

Chemical Profile & Properties[2][3][4][5][6][7][8][9]

| Property | Specification |

| Chemical Name | (2,6-Dichlorophenyl)hydrazine hydrochloride |

| CAS Number | 50709-36-9 |

| Molecular Formula | C₆H₆Cl₂N₂[1][2][3] · HCl |

| Molecular Weight | 213.49 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | ~225 °C (decomposition) |

| Solubility | Soluble in DMSO, Methanol; sparingly soluble in cold water |

| Acidity | Acidic in aqueous solution (HCl salt) |

| Stability | Hygroscopic; light-sensitive; prone to oxidation if free-based |

Synthesis: The Diazotization-Reduction Protocol

The synthesis of this compound is classically achieved via the diazotization of 2,6-dichloroaniline followed by reduction.[1] The steric bulk of the chlorine atoms at the 2,6-positions necessitates a robust reducing agent; stannous chloride (SnCl₂) is preferred over sulfites for laboratory-scale purity and yield.

Reaction Scheme

-

Diazotization: 2,6-Dichloroaniline

2,6-Dichlorobenzenediazonium chloride -

Reduction: Diazonium salt

2,6-Dichlorophenylhydrazine

Experimental Protocol

Reagents:

-

2,6-Dichloroaniline (16.2 g, 0.1 mol)[1]

-

Sodium Nitrite (7.6 g, 0.11 mol)[1]

-

Stannous Chloride Dihydrate (SnCl₂[1][4]·2H₂O) (50 g, ~0.22 mol)[1]

-

Hydrochloric Acid (conc. 12M)

Step-by-Step Procedure:

-

Preparation of Amine Solution: In a 500 mL three-necked flask equipped with a mechanical stirrer and thermometer, dissolve 0.1 mol of 2,6-dichloroaniline in 100 mL of concentrated HCl. Cool the mixture to -5 °C to 0 °C using an ice-salt bath. The amine hydrochloride may precipitate; vigorous stirring is essential.

-

Diazotization: Dissolve sodium nitrite (7.6 g) in 20 mL of water. Add this solution dropwise to the amine mixture, maintaining the temperature below 0 °C .

-

Checkpoint: After addition, stir for 30 minutes. Verify excess nitrous acid using starch-iodide paper (should turn blue instantly). If negative, add small aliquots of NaNO₂ until a positive test persists.[1]

-

-

Reduction: Dissolve stannous chloride dihydrate (50 g) in 50 mL of concentrated HCl. Cool this solution to 0 °C. Add the cold diazonium salt solution rapidly to the stannous chloride solution with vigorous stirring.

-

Observation: A thick white to cream precipitate of the hydrazine double salt (tin complex) or hydrochloride will form immediately.

-

-

Isolation: Allow the mixture to stand at 0 °C for 2 hours, then warm to room temperature. Filter the solid.

-

Yield & Characterization: Dry the product in a vacuum desiccator.

-

Expected Yield: 70–85%.

-

Validation: ¹H NMR (DMSO-d₆) should show characteristic aromatic protons (doublet ~7.5 ppm, triplet ~7.2 ppm) and broad hydrazine protons (NH at ~8-10 ppm).

-

Primary Application: Pyrazole Synthesis[1][2]

The most significant utility of 2,6-dichlorophenylhydrazine is in the synthesis of 1-(2,6-dichlorophenyl)pyrazoles . The 2,6-dichloro substitution pattern locks the conformation of the N-aryl ring relative to the pyrazole core, often orthogonal, which is a key pharmacophore feature in bioactive molecules.[1]

Mechanism: Condensation and Cyclization

The reaction with 1,3-dicarbonyls (e.g., ethyl acetoacetate) proceeds via a hydrazone intermediate followed by intramolecular cyclization.[1]

Figure 1: Mechanistic pathway for the formation of 1-arylpyrazoles.

Protocol: Synthesis of a 1-Aryl-5-Methylpyrazole

-

Mixture: Combine this compound (1.0 eq) and ethyl acetoacetate (1.1 eq) in ethanol.

-

Reflux: Heat to reflux for 2–4 hours. The HCl from the hydrazine salt acts as the acid catalyst, eliminating the need for external acid.[1]

-

Monitoring: Monitor by TLC (Ethyl Acetate/Hexane). The hydrazine spot (polar, stains with ninhydrin/anisaldehyde) should disappear.[1]

-

Workup: Cool to room temperature. The pyrazole product often precipitates. If not, concentrate the solvent and dilute with cold water to induce crystallization.[1]

Safety & Handling (E-E-A-T)

As a hydrazine derivative, this compound poses specific risks that must be managed via engineering controls.

-

Toxicity: Classified as Acute Toxic (Oral/Dermal/Inhalation). Hydrazines are potential mutagens; handle in a fume hood.

-

Skin/Eye Contact: Causes severe irritation. Wear nitrile gloves and safety goggles.

-

Incompatibility: Incompatible with strong oxidizing agents. Avoid contact with alkali metals.

-

Waste Disposal: Do not dispose of down the drain. Collect in a dedicated container for hazardous organic waste (containing nitrogen/halogens). Destroy excess hydrazine traces with bleach (sodium hypochlorite) carefully before disposal if required by local regulations.

References

-

Synthesis of Hydrazines: Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.[1] (Standard diazotization-reduction protocols).

-

Pyrazole Chemistry: Fustero, S., et al.[1] "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles." Chemical Reviews, 2011.[1] Link[1]

-

Safety Data: Thermo Fisher Scientific. "Safety Data Sheet: this compound." Link[1]

-

Reaction Mechanism: Joule, J.A., Mills, K. Heterocyclic Chemistry, 5th Ed.[1] Wiley-Blackwell, 2010.[1] (Mechanisms of pyrazole formation from hydrazines).

Sources

- 1. CN103524358A - Synthetic method of 2, 6-dichloroaniline - Google Patents [patents.google.com]

- 2. CN1045002C - Preparation of 2,6-dichloroaniline - Google Patents [patents.google.com]

- 3. CN1045002C - Preparation of 2,6-dichloroaniline - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

Solubility Profile and Solvent Selection for 2,6-Dichlorophenylhydrazine Hydrochloride

Technical Guide | Application Note: AN-DCPH-01

Executive Summary

2,6-Dichlorophenylhydrazine hydrochloride (2,6-DCPH[1]·HCl, CAS: 50709-36-9) is a pivotal hydrazine intermediate used in the synthesis of pyrazoles, indoles, and various agrochemical and pharmaceutical active ingredients (e.g., diclofenac analogs).

As a hydrochloride salt, its solubility profile is strictly bifurcated: it exhibits high affinity for polar protic and aprotic solvents while remaining virtually insoluble in non-polar organic media. Successful utilization of this compound requires a mastery of its ionic-to-neutral transition . This guide provides a technical breakdown of its solubility landscape, mechanistic solvation insights, and validated protocols for solvent switching and free-base extraction.

Physicochemical Profile & Solubility Landscape

Structural Determinants of Solubility

The solubility of 2,6-DCPH·HCl is governed by the competition between its crystal lattice energy (stabilized by ionic interactions between the protonated hydrazine moiety and the chloride anion) and the solvation energy provided by the solvent.

-

The Salt Factor: The hydrochloride form (

) dictates hydrophilicity. It necessitates high-dielectric solvents (Water, DMSO) to dissociate the ion pair. -

The Lipophilic Shield: The 2,6-dichloro substitution on the phenyl ring creates a lipophilic and sterically crowded region. While the salt form is water-soluble, it is less soluble than unsubstituted phenylhydrazine HCl due to this hydrophobic shielding.

Qualitative Solubility Matrix

The following table categorizes solvent compatibility based on thermodynamic favorability for the salt form.

| Solvent Class | Representative Solvents | Solubility Status | Technical Notes |

| Polar Aprotic | DMSO, DMF, DMAc | High | Best for homogenous reactions. High dielectric constants effectively separate the ion pair. |

| Polar Protic | Water, Methanol, Ethanol | Moderate to High | Solubility increases significantly with temperature. Aqueous alcohols are ideal for recrystallization. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Low / Negligible | The salt is insoluble. Crucial: These are excellent solvents for the free base form after neutralization. |

| Ethers | Diethyl Ether, THF, MTBE | Insoluble | Used as "anti-solvents" to precipitate the salt from alcoholic solutions. |

| Hydrocarbons | Hexane, Toluene, Heptane | Insoluble | Strictly non-interacting. Useful for washing away non-polar impurities from the solid salt. |

Mechanistic Workflow: The Salt-Base Switch

Researchers often face a dilemma: the starting material (salt) is water-soluble, but the subsequent reaction (e.g., Fischer Indole Synthesis) or purification requires an organic phase. The solution is the In-Situ Free-Basing Strategy .

The Chemical Logic

The 2,6-dichloro electron-withdrawing groups reduce the basicity of the hydrazine nitrogens compared to unsubstituted phenylhydrazine. This implies that mild bases (Bicarbonate, Carbonate) are sufficient to deprotonate the salt, liberating the neutral hydrazine which instantly partitions into organic solvents.

Visualization: Solubility & Extraction Logic

The following diagram illustrates the decision logic for solvent selection and the phase-transfer workflow.

Figure 1: Decision tree for solvent selection based on the desired chemical state (Salt vs. Free Base).

Validated Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this protocol when precise solubility data (g/L) is required for a specific solvent batch or temperature.

Objective: Determine the saturation limit of 2,6-DCPH·HCl.

-

Preparation: Weigh approximately 500 mg of 2,6-DCPH·HCl into a 20 mL scintillation vial.

-

Solvent Addition: Add 5.0 mL of the target solvent (e.g., Ethanol).

-

Equilibration:

-

Seal the vial tightly.

-

Agitate at the target temperature (e.g., 25°C) for 24 hours using an orbital shaker or magnetic stir bar.

-

Visual Check: If the solid dissolves completely, add more solid until a precipitate remains (saturation).

-

-

Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter into a pre-weighed vial.

-

Evaporation: Evaporate the solvent under a stream of nitrogen or in a vacuum oven at 40°C until constant weight is achieved.

-

Calculation:

Protocol B: Preparation of the Free Base (Organic Soluble Form)

Use this protocol to transfer 2,6-DCPH from water/salt form into an organic solvent like DCM or Ethyl Acetate.

Safety Note: Hydrazines are toxic.[2] Perform all operations in a fume hood.

-

Dissolution: Dissolve 10 mmol of 2,6-DCPH·HCl in 50 mL of water. (Mild heating to 40°C may be required).

-

Biphasic Setup: Add 50 mL of Dichloromethane (DCM) to the aqueous solution.

-

Neutralization:

-

While stirring vigorously, slowly add saturated aqueous Sodium Bicarbonate (

) or 10% Sodium Hydroxide ( -

Monitor pH. Continue addition until the aqueous layer is pH 9-10.

-

-

Extraction:

-

Transfer to a separatory funnel. Shake well and vent.

-

Allow layers to separate. The bottom organic layer (DCM) now contains the 2,6-Dichlorophenylhydrazine free base.

-

-

Drying: Collect the organic layer, dry over anhydrous Magnesium Sulfate (

), and filter. -

Utilization: Use the solution immediately for synthesis to prevent oxidation.

Stability & Handling (Safety First)

2,6-Dichlorophenylhydrazine compounds are inherently reactive and potentially toxic.

-

Oxidation Risk: The free base is sensitive to air oxidation, turning from off-white to dark orange/red. Store under inert gas (Argon/Nitrogen) if isolated. The Hydrochloride salt is significantly more stable to oxidation.

-

Toxicity: Classified as toxic if swallowed and a skin irritant.[2] It may cause hemolytic anemia (common to hydrazines).[3]

-

Thermal Hazard: Do not heat the dry salt above 200°C as decomposition can be rapid.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 84634, (2,6-Dichlorophenyl)hydrazine. Retrieved from [Link]

Sources

thermal stability and decomposition of 2,6-Dichlorophenylhydrazine hydrochloride

An In-depth Technical Guide to the Thermal Stability and Decomposition of 2,6-Dichlorophenylhydrazine Hydrochloride

Authored by: A Senior Application Scientist

Foreword: Proactive Stability Assessment in Pharmaceutical Development

In the landscape of pharmaceutical research and development, an intimate understanding of an active pharmaceutical ingredient's (API) physicochemical properties is not merely an academic exercise; it is a cornerstone of safety, efficacy, and regulatory compliance. This compound, a key building block in the synthesis of various pharmaceutical compounds, presents a case study in the imperative of rigorous thermal stability analysis.[1] Its molecular structure, featuring a hydrazine moiety and a halogenated aromatic ring, suggests a predisposition to thermal decomposition, a process that can have significant implications for drug product stability, manufacturing process safety, and shelf-life determination.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide a deeper, mechanistic understanding of the thermal behavior of this compound. We will explore the causality behind experimental choices, describe self-validating analytical protocols, and ground our discussion in authoritative data. The objective is to equip you with the knowledge to proactively assess and manage the thermal risks associated with this and structurally related compounds, ensuring the development of safe and robust pharmaceutical products.

Physicochemical Profile and Inherent Thermal Liability

This compound is a white to light yellow crystalline powder.[1] Its fundamental properties are summarized below. The presence of the hydrazine group (a known energetic functional group) and the hydrochloride salt form are key indicators of potential thermal instability.

| Property | Value | Source |

| Molecular Formula | C₆H₆Cl₂N₂ · HCl | [2] |

| Molecular Weight | 213.49 g/mol | |

| Appearance | White to light yellow powder/crystal | [1][2] |

| Melting Point | ~225 °C (with decomposition) | [1] |

| CAS Number | 50709-36-9 | [1][2] |

The reported melting point of approximately 225 °C is accompanied by decomposition, a critical observation indicating that thermal degradation initiates at or near the melting transition.[1] This underscores the necessity of avoiding high temperatures during handling, processing, and storage.

Hazard Assessment and Safe Handling Protocols

The toxicological properties of many substituted phenylhydrazines are not fully investigated, necessitating a cautious approach.[3] Phenylhydrazine and its derivatives are known to be toxic if swallowed, in contact with skin, or if inhaled.[4][5] They can cause skin and eye irritation and may lead to allergic skin reactions.[6][7] Therefore, rigorous safety protocols are not merely recommended; they are mandatory.

Personal Protective Equipment (PPE) and Engineering Controls

Given the hazards, a comprehensive PPE strategy is essential:

-

Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator, particularly when handling the powder, to avoid inhalation.[4][6][8] All work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4][9]

-

Eye and Face Protection: Wear tightly fitting safety goggles and a face shield.[6][8]

-

Skin Protection: Chemical-resistant gloves (e.g., PVC) and protective clothing are required to prevent skin contact.[6][9] It is crucial to wash thoroughly after handling.[2][3]

Storage and Incompatibility

Proper storage is critical to maintaining the compound's integrity and ensuring safety:

-

Conditions: Store in a cool, dry, well-ventilated area in a tightly closed container.[3][9] Storage under an inert gas like nitrogen is recommended as the material can be air and light sensitive.[2][6]

-

Incompatibilities: Avoid contact with strong oxidizing agents, bases, and certain metals.[3][5][6] Phenylhydrazines are strong reducing agents and can react violently with oxidizers.[6]

-

Dust Explosion Hazard: Like many organic powders, finely divided this compound can form explosive dust-air mixtures.[7] Minimize dust generation during handling and eliminate all potential ignition sources.

Understanding Thermal Decomposition

The thermal decomposition of hydrazine and its derivatives is a complex process that can be initiated by heat.[10][11] For this compound, the decomposition is likely to involve the cleavage of the nitrogen-nitrogen bond, which is the weakest bond in the hydrazine moiety.

Postulated Decomposition Pathways

The decomposition process can generate a variety of hazardous gases. Based on the elemental composition, the expected hazardous decomposition products include:

The following diagram illustrates a plausible initiation step in the thermal decomposition cascade.

Caption: Plausible initiation of thermal decomposition via N-N bond cleavage.

Experimental Workflow for Thermal Stability Assessment

A multi-technique approach is essential for a comprehensive evaluation of thermal stability. The primary methods employed are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[13] These techniques provide complementary information on the thermal events a material undergoes upon heating.[14]

The following diagram outlines a logical workflow for this assessment.

Caption: Workflow for comprehensive thermal stability assessment.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[13] It is invaluable for identifying melting, crystallization, and decomposition events.[14]

Experimental Protocol: DSC Analysis

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a vented aluminum pan. A vented pan is crucial to allow any evolved gases to escape, preventing pressure buildup.

-

Experimental Conditions:

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

Heat the sample at a constant rate, typically 10 °C/min, from ambient temperature to a temperature beyond the decomposition event (e.g., 300 °C).

-

-

Data Analysis: Record the heat flow versus temperature. The resulting thermogram is analyzed to determine the onset temperature of melting and decomposition, as well as the enthalpy (ΔH) of these transitions.[15]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time.[13] It provides direct evidence of decomposition by quantifying mass loss.

Experimental Protocol: TGA Analysis

-

Instrument Calibration: Calibrate the TGA for mass and temperature.

-

Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.

-

Experimental Conditions:

-

Place the sample pan in the TGA furnace.

-

Purge with an inert gas (e.g., nitrogen) at 20-50 mL/min.

-

Heat the sample at a constant rate (e.g., 10 °C/min) over a similar temperature range as the DSC experiment.

-

-

Data Analysis: Plot the percentage of initial mass versus temperature. The resulting curve and its first derivative (DTG curve) are used to determine the onset temperature of mass loss and the temperatures of maximum decomposition rates.[16]

Data Interpretation and Stability Implications

The data from these analyses provide a quantitative picture of the compound's thermal stability.

| Analytical Technique | Key Data Output | Interpretation and Significance |

| DSC | Onset Temperature (Tₒ) of Endotherm/Exotherm | Indicates the temperature at which melting or decomposition begins. A crucial parameter for setting maximum processing temperatures.[13] |

| Peak Temperature (Tₚ) | The temperature of the maximum rate of the thermal event. | |

| Enthalpy (ΔH) | The quantity of heat absorbed (endothermic) or released (exothermic). A large exothermic decomposition is a significant safety concern. | |

| TGA | Onset Temperature of Mass Loss | Correlates with the DSC decomposition onset and confirms the temperature at which the material begins to degrade.[13] |

| Percentage Mass Loss | Quantifies the amount of volatile decomposition products formed at different temperatures. | |

| DTG Curve | Shows the rate of mass loss, helping to distinguish between different decomposition stages. |

A sharp, exothermic peak in the DSC curve that coincides with a rapid mass loss in the TGA curve is a clear indicator of thermal decomposition.[15] The onset temperature from these events should be considered the upper limit for safe handling and storage. This data is essential for establishing appropriate storage conditions, defining process safety limits, and predicting the long-term stability of the API.[17]

Conclusion

The thermal stability of this compound is a critical attribute that dictates its safe handling, storage, and application in pharmaceutical synthesis. Its known melting point with decomposition at approximately 225 °C serves as a primary warning of its thermal lability. A comprehensive assessment using techniques like DSC and TGA is not merely a quality control measure but a fundamental safety and product development requirement. By understanding the onset of decomposition, the nature of the thermal events, and the potential for hazardous off-gassing, researchers can implement robust control strategies. This proactive approach ensures the integrity of the API, the safety of personnel, and the overall quality and reliability of the final pharmaceutical product.

References

- ChemicalBook. (2025, July 24). This compound | 50709-36-9.

- Lab Manager. (n.d.). Thermal Stability Testing for Pharmaceuticals and Advanced Materials.

- Onwuzuligbo, C., & Onwuzuligbo, A. U. (2025, July 25). Appraisal of thermal methods used in the analysis of API and Pharmaceutical Raw Materials.

- ChemicalBook. (n.d.). 2,4-Dichlorophenylhydrazine hydrochloride(5446-18-4).

- Santa Cruz Biotechnology. (n.d.). Phenylhydrazine hydrochloride.

- s d fine-chem limited. (n.d.). phenylhydrazine hydrochloride.

- Testing Laboratory. (n.d.). API Thermal Stability Testing.

- Pari, M., Venugopala, K., & Nayaka, M. (n.d.). TGA and DSC thermo grams of phenylhydrazine substituted iron phthalocyanine (TpFePc) under nitrogen atmosphere. ResearchGate.

- Carl ROTH. (2024, September 18). Safety Data Sheet: Phenylhydrazine hydrochloride.

- PMC. (n.d.). Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products.

- PerkinElmer. (2024, April 18). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control.

- NJ.gov. (n.d.). Common Name: PHENYLHYDRAZINE HAZARD SUMMARY.

- Sigma-Aldrich. (n.d.). 2,6-Dichlorophenylhydrazine 98 50709-36-9.

- Alfa Aesar. (2010, December 3). Phenylhydrazine - SAFETY DATA SHEET.

- Echemi. (n.d.). Hydrazine, (2,6-dichlorophenyl)-, hydrochloride (1:1) Safety Data Sheets.

- TCI Chemicals. (n.d.). This compound 50709-36-9.

- Echemi. (n.d.). Hydrazine, (2,5-dichlorophenyl)-, hydrochloride (1:1) Safety Data Sheets.

- Fisher Scientific. (2009, September 26). This compound - SAFETY DATA SHEET.

- Chambreau, S. D., et al. (n.d.). Thermal and Catalytic Decomposition of 2-Hydroxyethylhydrazine and 2-Hydroxyethylhydrazinium Nitrate Ionic Liquid. eScholarship.org.

- PubChem. (n.d.). (2,6-Dichlorophenyl)hydrazine | C6H6Cl2N2 | CID 84634.

- Zhang, L., et al. (2009, August 6). Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field. PubMed.

- Key Organics. (2023, June 30). Safety Data Sheet.

- Thermo Fisher Scientific. (2010, November 16). SAFETY DATA SHEET.

- NASA Technical Reports Server (NTRS). (2025, July 15). THERMAL DECOMPOSITION OF HYDRAZINE.

- Zhang, L., & van Duin, A. C. (2009, July 14). Thermal Decomposition of Hydrazines from Reactive Dynamics Using the ReaxFF Reactive Force Field. ResearchGate.

- PerkinElmer. (n.d.). Pharmaceutical Compounds are Analyzed in Half the Time by Simultaneous TGA-DSC.

- Metash. (2024, April 17). Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development.

- DTIC. (n.d.). THE LOWER ALIPHATIC DERIVATIVES OF HYDRAZINE.

- Slideshare. (n.d.). TGA and DSC ppt | PPTX.

- Fisher Scientific. (2010, November 16). SAFETY DATA SHEET.

- ResearchGate. (n.d.). Proposed Decomposition Mechanism of the Hydrazine Derivative (1).

- DTIC. (n.d.). THE HETEROGENEOUS DECOMPOSITION OF HYDRAZINE. PART 2.

- TCI AMERICA. (n.d.). This compound | 50709-36-9.

- Cardiff University. (2015, July 16). Density functional theory calculations of the hydrazine decomposition mechanism on the planar and stepped Cu(111) surfaces.

- NETZSCH Analyzing & Testing. (2020, January 31). Material Characterization of Polymers by Methods of Thermal Analysis.

Sources

- 1. This compound | 50709-36-9 [chemicalbook.com]

- 2. This compound | 50709-36-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. 2,4-Dichlorophenylhydrazine hydrochloride(5446-18-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

- 8. echemi.com [echemi.com]

- 9. carlroth.com:443 [carlroth.com:443]

- 10. ntrs.nasa.gov [ntrs.nasa.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Thermal Stability Testing for Pharmaceuticals and Advanced Materials | Lab Manager [labmanager.com]

- 14. Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products - PMC [pmc.ncbi.nlm.nih.gov]

- 15. perkinelmer.com.ar [perkinelmer.com.ar]

- 16. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 17. testinglab.com [testinglab.com]

commercial sources and purity of 2,6-Dichlorophenylhydrazine hydrochloride

An In-Depth Technical Guide to the Commercial Sourcing and Purity Assessment of 2,6-Dichlorophenylhydrazine Hydrochloride

Introduction: The Critical Role of a Starting Material

This compound is a substituted hydrazine derivative that serves as a pivotal building block in modern organic and medicinal chemistry. Its unique structural features make it an essential precursor in the synthesis of a wide array of heterocyclic compounds, particularly those containing pyrazole and indole scaffolds. These motifs are prevalent in numerous pharmacologically active molecules, including anti-inflammatory, anti-cancer, and antiviral agents.[1][2] The journey from this starting material to a final, effective drug product is paved with exacting chemical transformations. The success of this journey—in terms of reaction yield, reproducibility, and the safety of the final compound—is fundamentally dependent on the quality and purity of the initial this compound.

This guide provides drug development professionals, researchers, and synthetic chemists with a comprehensive framework for sourcing this critical reagent and validating its purity. We will move beyond simple catalog listings to explore the analytical methodologies that underpin a robust quality control strategy, ensuring that the material you introduce into your reaction vessel is precisely what you expect it to be.

Part 1: Navigating the Commercial Landscape for this compound

Sourcing high-quality reagents is the foundational step of any successful synthesis campaign. Several reputable chemical suppliers offer this compound, typically at purities suitable for research and development purposes. When selecting a supplier, it is crucial to look beyond the price and consider the transparency of their analytical data and the consistency of their product quality.

Key Commercial Suppliers and Specifications

The following table summarizes the offerings from major chemical suppliers. It is important to note that while catalog specifications provide a baseline, requesting a lot-specific Certificate of Analysis (CoA) is essential for any critical application.

| Supplier | Product Name / Number | Stated Purity (%) | Purity Analysis Method(s) | Appearance | CAS Number |

| TCI Chemicals | This compound / D2368 | >98.0% | HPLC, Titration (Potassium iodate Method) | White to Light yellow to Light orange powder/crystal | 50709-36-9 |

| Thermo Scientific Chemicals | This compound, 98+% / A11968 | ≥98.0 to ≤102.0% | Titration (ex Chloride) | White to pale cream or pale yellow Powder | 50709-36-9 |

| Sigma-Aldrich (Merck) | This compound, 98% | 98% | Assay | Powder | 50709-36-9 |

Data compiled from supplier websites.[1][3] Specifications are subject to change and should be confirmed with the supplier.

Expert Insights on Sourcing and Handling

-

Certificate of Analysis (CoA) is Non-Negotiable: A CoA provides lot-specific data, which is far more valuable than a general specification sheet. Scrutinize the CoA for the purity value, the method used, and any reported impurity profiles.

-

Understanding Purity Designations: A purity of ">98% (HPLC)" indicates that the peak area of the main component constitutes over 98% of the total peak area in the chromatogram.[4] A purity determined by titration, on the other hand, provides an assay of the total hydrazine hydrochloride content but may not reveal the presence of structurally similar impurities.

-

Storage and Stability: this compound is noted to be air-sensitive and hygroscopic. To maintain its purity and prevent oxidative degradation, it must be stored under an inert atmosphere (e.g., argon or nitrogen) in a cool, dark, and dry place. Improper storage is a common cause of reagent degradation, leading to failed reactions.

Part 2: A Methodological Deep Dive into Purity Verification

While a supplier's CoA is a critical starting point, in-house analytical verification is a cornerstone of good scientific practice, particularly in a regulated drug development environment. A multi-pronged analytical approach is necessary to confirm identity, quantify the main component, and identify potential impurities.

The Impurity Profile: What to Look For

Potential impurities in this compound typically originate from its synthesis, which commonly involves the diazotization of 2,6-dichloroaniline followed by reduction with an agent like stannous chloride or sodium sulfite.[5][6]

Potential Process-Related Impurities:

-

Residual Starting Material: 2,6-dichloroaniline.

-

Positional Isomers: 2,4-, 2,5-, 3,4-, or 3,5-dichlorophenylhydrazine if the starting aniline contains isomeric impurities.[7]

-

By-products of Reduction: Incomplete reduction or side-reactions can lead to various chlorinated phenyl species.

-

Oxidation Products: Hydrazines are susceptible to oxidation, which can occur during synthesis, work-up, or storage.

Workflow for Sourcing and Qualification

The following diagram illustrates a robust workflow for sourcing and qualifying this compound for use in a research or drug development setting.

Caption: Workflow for Sourcing and In-House Qualification.

Primary Analytical Technique: High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse technique for assessing the purity of non-volatile organic compounds like this compound. A reversed-phase method (RP-HPLC) is ideal, as it effectively separates the moderately polar analyte from both more polar and less polar impurities.

Causality Behind the Method:

-

Reversed-Phase (C18 Column): The stationary phase is nonpolar (octadecylsilane), while the mobile phase is polar (e.g., water/acetonitrile). The analyte, having aromatic character, interacts with the stationary phase. Impurities with different polarities will interact differently, allowing for separation.

-

UV Detection: The phenyl ring in the molecule contains a chromophore that absorbs UV light, making it readily detectable with a standard UV or Diode Array Detector (DAD). A DAD is superior as it can provide spectral information to help assess peak purity.

Exemplar RP-HPLC Protocol:

-

Instrumentation: HPLC system equipped with a quaternary pump, autosampler, column thermostat, and DAD.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient Elution:

-

Start at 30% B.

-

Linear ramp to 95% B over 15 minutes.

-

Hold at 95% B for 5 minutes.

-

Return to 30% B over 1 minute and equilibrate for 4 minutes.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 254 nm (or scan from 200-400 nm with DAD).

-

Injection Volume: 5 µL.

-

Sample Preparation: Accurately weigh ~10 mg of this compound and dissolve in 10 mL of a 50:50 mixture of Acetonitrile:Water to create a 1 mg/mL stock solution. Further dilute as necessary.

Self-Validation: The protocol's trustworthiness is established by running a system suitability test before sample analysis. This involves injecting a standard solution multiple times to check for consistent retention times, peak areas, and peak shapes, ensuring the system is performing correctly.

Orthogonal and Confirmatory Techniques

Relying on a single analytical method is unwise. Orthogonal methods, which measure different chemical properties, provide a more complete picture of purity.

1. Titrimetric Analysis

-

Principle: As a hydrazine derivative, the compound can be quantified via redox titration. The method cited by TCI, using potassium iodate (KIO₃), is a classic example. In an acidic medium, KIO₃ oxidizes the hydrazine moiety. The endpoint can be detected potentiometrically or with an indicator.

-

Why it's Authoritative: Titration is an absolute method that does not rely on a reference standard of the same compound for calibration, providing a direct measure of the molar quantity of the analyte. It serves as an excellent cross-validation for the HPLC area percent purity.

2. Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

-

Principle: ¹H NMR provides unambiguous confirmation of the molecule's chemical structure by probing the environment of each proton. It is also highly sensitive to impurities, which will present their own unique signals.

-

Expected Spectrum: For this compound in a solvent like DMSO-d₆, one would expect:

-

Signals for the hydrazine protons (NH-NH₂), which are often broad and can exchange with D₂O.[8]

-

A characteristic pattern for the three adjacent aromatic protons on the dichlorophenyl ring.

-

-

Expertise in Interpretation: The presence of small, unexpected peaks in the spectrum is a direct indication of impurities. Comparing the integration of impurity peaks to the main compound's peaks can provide a semi-quantitative purity assessment.

3. Mass Spectrometry (MS)

-

Principle: MS measures the mass-to-charge ratio of ionized molecules, providing definitive confirmation of the molecular weight. When coupled with a chromatographic technique (LC-MS or GC-MS), it is a powerful tool for identifying unknown impurity peaks.

-

Application: An LC-MS analysis using the HPLC method described above would confirm that the main peak has the correct mass for 2,6-Dichlorophenylhydrazine. Any impurity peaks could be interrogated to determine their molecular weights, offering clues to their identities. For example, a peak with the mass of 2,6-dichloroaniline would be a strong indicator of residual starting material.[9]

Conclusion

The integrity of complex synthetic routes in pharmaceutical development begins with rigorously characterized starting materials. This compound, while readily available from commercial sources, demands a thoughtful approach to procurement and quality control. Researchers and drug development professionals must move beyond simply accepting the label value for purity. By leveraging a combination of supplier documentation (the CoA) and a suite of orthogonal in-house analytical techniques—led by HPLC and supported by NMR, MS, and titration—a true and reliable understanding of the reagent's quality can be established. This diligence at the outset is not a matter of mere academic exercise; it is a fundamental prerequisite for reproducible science and the development of safe and effective medicines.

References

-

Analytical Methods for Hydrazines . Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

-

Application of 2,3-dichlorophenylhydrazine hydrochloride . Industrial Additives. [Link]

-

Separation of (2,6-Dichlorophenyl)hydrazine on Newcrom R1 HPLC column . SIELC Technologies. [Link]

-

2,4-Dichlorophenylhydrazine hydrochloride, 98% . Ottokemi. [Link]

-

Green Synthesis and Analytical Technique for the Separation of Substituted Chlorophenyl Hydrazine Isomers by Reverse Phase HPLC Method . Rasayan Journal of Chemistry. [Link]

-

PHENYLHYDRAZINE . Organic Syntheses Procedure. [Link]

-

HYDRAZINE Method no.: 308 . OSHA. [Link]

-

A simple and sensitive method to analyze genotoxic impurity hydrazine in pharmaceutical materials . Journal of Pharmaceutical and Biomedical Analysis. [Link]

Sources

- 1. 2,6-二氯苯肼 盐酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. application of 2,3-dichlorophenylhydrazine hydrochloride_industrial additives-Organotin Catalyst Suppliers & Manufacturing [sn-tin.com]

- 3. This compound, 98+% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 4. This compound | 50709-36-9 | TCI EUROPE N.V. [tcichemicals.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Phenylhydrazine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 7. Bot Verification [rasayanjournal.co.in]

- 8. Phenylhydrazine hydrochloride(59-88-1) 1H NMR [m.chemicalbook.com]

- 9. 2,4-Dichlorophenylhydrazine hydrochloride(5446-18-4) MS [m.chemicalbook.com]

Methodological & Application

synthesis of substituted indoles using 2,6-Dichlorophenylhydrazine hydrochloride

An Application Guide to the Synthesis of Substituted Indoles Utilizing 2,6-Dichlorophenylhydrazine Hydrochloride

Authored by a Senior Application Scientist

This document serves as a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development on the strategic synthesis of substituted indoles using this compound. This guide moves beyond a simple recitation of steps to provide a deep, mechanistic understanding and practical, field-tested protocols.

Introduction: The Strategic Importance of the Indole Nucleus and the Utility of 2,6-Dichlorophenylhydrazine

The indole scaffold is a cornerstone of medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1][2] Its prevalence in essential biomolecules like the amino acid tryptophan and the neurotransmitter serotonin highlights its biological significance.[1][3] Consequently, robust and versatile methods for synthesizing functionally diverse indoles are of paramount importance in modern drug discovery.[3][4][5]

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most powerful and widely employed methods for constructing the indole ring.[6][7] The reaction classically involves the acid-catalyzed cyclization of an arylhydrazone, formed from an arylhydrazine and a carbonyl compound (aldehyde or ketone).[6][8][9]

This guide focuses specifically on the use of this compound. The strategic placement of chlorine atoms at the 2- and 6-positions of the phenyl ring serves a distinct purpose. These bulky, electron-withdrawing groups can influence the reaction pathway, sometimes preventing the rapid aromatization of key intermediates.[10] This allows for unique substitution patterns and, in some cases, provides mechanistic insights that are otherwise difficult to obtain.[10] The use of the hydrochloride salt is also deliberate, as it often improves the stability of the hydrazine and can minimize decomposition during the reaction, leading to cleaner product formation and higher yields.[10][11]

The Fischer Indole Synthesis: A Mechanistic Deep Dive

A thorough understanding of the reaction mechanism is critical for troubleshooting and optimization. The synthesis is not a simple condensation but a sophisticated cascade of equilibria and rearrangements. The generally accepted mechanism, first proposed by Robinson, provides a reliable framework for understanding the transformation.[12]

The key stages are:

-

Hydrazone Formation: The reaction initiates with the acid-catalyzed condensation of 2,6-dichlorophenylhydrazine with an aldehyde or ketone to form the corresponding 2,6-dichlorophenylhydrazone.

-

Tautomerization: The hydrazone undergoes tautomerization to its enamine isomer (often termed an 'ene-hydrazine'). This step is crucial as it sets the stage for the subsequent rearrangement.

-

[4][4]-Sigmatropic Rearrangement: This is the key bond-forming step. The protonated enamine undergoes a concerted, pericyclic[4][4]-sigmatropic rearrangement (akin to a Claisen or Cope rearrangement) to form a di-imine intermediate. This is often the rate-determining step of the entire sequence.[6][12]

-

Cyclization & Aromatization: The resulting di-imine undergoes rearomatization and subsequent intramolecular attack of an amino group onto an imine carbon, forming a cyclic aminal.

-

Ammonia Elimination: Under the acidic conditions, the aminal eliminates a molecule of ammonia (NH₃), which, after a final proton loss, yields the energetically favorable aromatic indole ring.[6][9]

Caption: Figure 1: Mechanism of the Fischer Indole Synthesis.

Experimental Protocols and Methodologies

3.1. Safety Precautions

This compound is a hazardous substance.[13] It is harmful if swallowed, in contact with skin, or if inhaled, and causes serious eye and skin irritation.[13][14][15]

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles conforming to EN166 (EU) or NIOSH (US) standards, and chemical-resistant gloves (e.g., nitrile).[14]

-

Handling: Conduct all operations in a well-ventilated fume hood.[16] Avoid creating dust.[13] Do not eat, drink, or smoke in the laboratory.[14] Wash hands thoroughly after handling.[13]

-

Disposal: Dispose of chemical waste in appropriately labeled containers according to institutional and local regulations.[13]

3.2. Materials and Reagents

| Reagent/Material | Grade | Typical Supplier | Notes |

| This compound | ≥98% Purity | TCI, Sigma-Aldrich | Store in a cool, dry, well-ventilated place, away from light.[16] |

| Ketone (e.g., Cyclohexanone) | Reagent Grade | Standard suppliers | Ensure ketone is free of acidic impurities. |

| Glacial Acetic Acid | ACS Grade | Standard suppliers | Serves as both solvent and Brønsted acid catalyst.[17] |

| Ethanol (200 Proof) | ACS Grade | Standard suppliers | Alternative solvent, often used with a stronger acid catalyst. |

| Polyphosphoric Acid (PPA) | Laboratory Grade | Standard suppliers | A strong acid catalyst and dehydrating agent. Handle with care. |

| Ethyl Acetate | HPLC Grade | Standard suppliers | For extraction and chromatography. |

| Hexanes | HPLC Grade | Standard suppliers | For chromatography. |

| Sodium Bicarbonate (NaHCO₃) | Saturated Solution | N/A | For neutralization. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade | Standard suppliers | For drying organic layers. |

| Silica Gel | 60 Å, 230-400 mesh | Standard suppliers | For column chromatography. |

3.3. Protocol: Synthesis of 7,9-Dichloro-1,2,3,4-tetrahydrocarbazole from Cyclohexanone

This protocol details a representative one-pot synthesis, which is efficient as it avoids the isolation of the intermediate hydrazone.[18]

Step-by-Step Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq, e.g., 2.13 g, 10.0 mmol) and cyclohexanone (1.05 eq, e.g., 1.03 g, 10.5 mmol).

-

Solvent/Catalyst Addition: Add glacial acetic acid (20 mL) to the flask. Acetic acid serves as both the solvent and the acid catalyst, which is a common and effective choice for this reaction.[9][17]

-

Reaction: Heat the mixture to reflux (approximately 118 °C) with vigorous stirring. The reaction mixture will typically turn dark.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). Prepare a solution of the starting material for comparison. A typical mobile phase is 20% ethyl acetate in hexanes. The product indole is generally more nonpolar than the starting hydrazine and will have a higher Rf value. The reaction is typically complete within 3-5 hours.

-

Work-up - Quenching and Neutralization: Once the reaction is complete (as indicated by TLC), allow the flask to cool to room temperature. Carefully pour the dark reaction mixture into a beaker containing ice water (100 mL). This will precipitate the crude product.

-

Work-up - pH Adjustment: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with stirring until the mixture is neutralized (pH ≈ 7-8). Be cautious as CO₂ evolution will cause foaming.

-

Work-up - Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).[19] Combine the organic layers.

-

Work-up - Washing and Drying: Wash the combined organic layers with brine (1 x 50 mL) to remove residual water and inorganic salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The resulting crude solid or oil can be purified by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and increasing to 20%) to isolate the pure product.

-

Characterization: Confirm the structure of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The expected yield for this reaction is typically in the range of 65-80%.

// Node styles node_reagents [fillcolor="#FCE8E6", fontcolor="#202124"]; node_process [fillcolor="#E8F0FE", fontcolor="#202124"]; node_analysis [fillcolor="#E6F4EA", fontcolor="#202124"]; node_final [fillcolor="#FFF7E0", fontcolor="#202124"];

// Workflow steps Reagents [label="1. Combine Hydrazine HCl,\nKetone & Acetic Acid", shape=cylinder, style=filled, fillcolor="#F1F3F4"]; Reflux [label="2. Heat to Reflux\n(3-5 hours)", style=filled, node_process]; TLC [label="3. Monitor by TLC", shape=parallelogram, style=filled, node_analysis]; Cool [label="4. Cool to RT", style=filled, node_process]; Quench [label="5. Quench in Ice Water", style=filled, node_process]; Neutralize [label="6. Neutralize with NaHCO₃", style=filled, node_process]; Extract [label="7. Extract with Ethyl Acetate", style=filled, node_process]; Dry [label="8. Dry (Na₂SO₄) & Concentrate", style=filled, node_process]; Purify [label="9. Purify via Column\nChromatography", shape=invhouse, style=filled, node_final]; Characterize [label="10. Characterize Product\n(NMR, MS)", shape=parallelogram, style=filled, node_analysis];

// Connections Reagents -> Reflux; Reflux -> TLC; TLC -> Reflux [label="Incomplete"]; TLC -> Cool [label="Complete"]; Cool -> Quench; Quench -> Neutralize; Neutralize -> Extract; Extract -> Dry; Dry -> Purify; Purify -> Characterize; }

Caption: Figure 2: Experimental Workflow for Indole Synthesis.

Discussion, Troubleshooting, and Optimization

-

Choice of Acid Catalyst: While glacial acetic acid is effective, other Brønsted acids (H₂SO₄, p-TsOH) or Lewis acids (ZnCl₂, BF₃) can be used.[6][9] Lewis acids can be particularly effective but may require anhydrous conditions and can be more difficult to handle and quench. For sensitive substrates, milder conditions using lower temperatures and a stronger catalyst might be necessary.

-

Low Yield: If the yield is low, ensure the starting ketone is pure. Aldehydes or ketones with α-hydrogens are required for the tautomerization step.[9] Incomplete reaction is a common issue; ensure sufficient reaction time by monitoring carefully with TLC. Decomposition can occur with prolonged heating; consider lowering the temperature and extending the reaction time.[12]

-

Purification Challenges: The crude product can sometimes be a dark, tarry material. A primary purification step by filtering through a short plug of silica gel can remove baseline impurities before detailed column chromatography.

-

Regioisomers: When using unsymmetrical ketones (e.g., 2-pentanone), a mixture of two regioisomeric indoles can be formed. The regioselectivity is influenced by the stability of the intermediate enamine and can be difficult to control. Separation of these isomers often requires careful chromatography.

Conclusion

The Fischer indole synthesis using this compound is a robust method for accessing a specific class of substituted indoles. The chloro-substituents provide a handle for further functionalization and influence the electronic properties of the resulting indole core. By understanding the underlying mechanism and adhering to a carefully planned experimental protocol, researchers can reliably synthesize these valuable heterocyclic compounds for application in drug discovery and materials science.

References

-

Organic Chemistry Portal. Fischer Indole Synthesis. Available from: [Link]

-

Nikpour, M., et al. (2022). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances. Available from: [Link]

-

Wikipedia. Fischer indole synthesis. Available from: [Link]

-

Al-Hussain, S. A., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Pharmaceuticals. Available from: [Link]

-

Kudzma, L. V. (2003). Synthesis of Substituted Indoles and Carbazoles from 2-Fluorophenyl Imines. Synthesis. Available from: [Link]

- Google Patents. Preparation of 2,4,6-trichlorophenylhydrazine.

-

Bajwa, G. S., & Brown, R. K. (1968). Fischer indole synthesis. The reaction of N′-alkyl-2,6-dialkylphenylhydrazines with cyclohexanone. Canadian Journal of Chemistry. Available from: [Link]

-

Simoneau, C. A., & Ganem, B. (2008). A three-component Fischer indole synthesis. Nature Protocols. Available from: [Link]

-

ResearchGate. Fischer indole synthesis. The reaction of N′-alkyl-2,6-dialkylphenylhydrazines with cyclohexanone. Available from: [Link]

-

Sharma, V., et al. (2025). Recent advances in the synthesis of indoles and their applications. Organic & Biomolecular Chemistry. Available from: [Link]

-

ResearchGate. Selected examples of bioactive 3-substituted indole derivatives used in pharmaceutical applications. Available from: [Link]

-

Singh, S., & Singh, P. (2019). 3-Substituted indole: A review. International Journal of Chemical Studies. Available from: [Link]

-

Carl ROTH. Safety Data Sheet: Phenylhydrazine hydrochloride. Available from: [Link]

-

Al-Ostoot, F. H., et al. (2022). Indole-Based Compounds as Potential Drug Candidates for SARS-CoV-2. MDPI. Available from: [Link]

-

Hu, Y., et al. (2005). An Efficient and General Synthesis of Indolo[2,3-a]carbazoles Using the Fischer Indole Synthesis. Synlett. Available from: [Link]

-

Sajjadifar, S., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules. Available from: [Link]

-

Chikhale, R., et al. (2021). Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents. European Journal of Medicinal Chemistry. Available from: [Link]

-

Chemistry Learner. Fischer Indole Synthesis: Definition, Examples and Mechanism. Available from: [Link]

-

Sajjadifar, S., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. PMC. Available from: [Link]

-

Pausacker, K. H., & Schubert, C. I. (1949). Mechanism of the Fischer indole synthesis. Nature. Available from: [Link]

Sources

- 1. Recent advances in the synthesis of indoles and their applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 7. Fischer Indole Synthesis: Definition, Examples and Mechanism [chemistrylearner.com]

- 8. Fischer Indole Synthesis [organic-chemistry.org]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. researchgate.net [researchgate.net]

- 12. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 13. assets.thermofisher.com [assets.thermofisher.com]

- 14. echemi.com [echemi.com]

- 15. This compound | 50709-36-9 | TCI AMERICA [tcichemicals.com]

- 16. sigmaaldrich.cn [sigmaaldrich.cn]

- 17. researchgate.net [researchgate.net]

- 18. A three-component Fischer indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pdf.benchchem.com [pdf.benchchem.com]

reaction conditions for 2,6-Dichlorophenylhydrazine hydrochloride and ketones

Application Note: Optimization of Hydrazone Formation using 2,6-Dichlorophenylhydrazine Hydrochloride

Introduction & Mechanistic Rationale

This compound (2,6-DCPH·HCl) is a specialized hydrazine derivative used primarily for the structural characterization of carbonyls, the synthesis of bioactive pyrazoles, and as a lipophilic derivatization agent for HPLC analysis.

Unlike the ubiquitous 2,4-dinitrophenylhydrazine (Brady’s Reagent), 2,6-DCPH presents unique synthetic challenges due to the steric hindrance imposed by the chlorine atoms at the ortho positions. These bulky groups shield the nucleophilic nitrogen, significantly reducing the rate of attack on the carbonyl carbon compared to unsubstituted phenylhydrazines.

The "Goldilocks" pH Requirement:

The reagent is supplied as a hydrochloride salt (

-

Too Acidic: The nitrogen remains protonated; no reaction occurs.

-

Too Basic: The reaction proceeds, but the subsequent dehydration step (elimination of water) is base-inhibited, and side reactions (aldol condensation of the ketone) may compete.

-

Target Condition: A buffered pH of 4.0–5.0 . This is achieved using Sodium Acetate (NaOAc) to liberate the free hydrazine base in situ while maintaining enough acidity to catalyze the dehydration.

Mechanistic Pathway & Steric Blockade

The following diagram illustrates the reaction pathway and the specific steric interference caused by the 2,6-dichloro substitution.

Figure 1: Reaction mechanism highlighting the deprotonation requirement and the steric barrier at the transition state.

Experimental Protocols

Method A: Standard Reflux (For Non-Volatile / Bulky Ketones)

Best for: Synthesis of analytical standards, pyrazole precursors, and hindered ketones.

Reagents:

-

This compound (1.0 equiv)

-

Target Ketone (1.0 – 1.1 equiv)

-

Sodium Acetate Trihydrate (1.5 equiv)

-

Solvent: Ethanol (95%) or Methanol.

Protocol:

-

Preparation of Reagent Solution: In a round-bottom flask, dissolve 5 mmol of 2,6-DCPH·HCl and 7.5 mmol of Sodium Acetate in 20 mL of Ethanol.

-

Note: The solution may turn slightly cloudy due to NaCl formation. This is normal.

-

-

Addition: Add 5 mmol of the ketone. If the ketone is solid, dissolve it in a minimum amount of ethanol first.

-

Reflux: Attach a condenser and reflux the mixture.

-

Time: Due to the 2,6-dichloro steric effect, standard 15-minute refluxes (common for 2,4-DNPH) are insufficient. Reflux for 60–90 minutes.

-

-

Isolation:

-

Scenario 1 (Precipitate forms hot): Cool to room temperature (RT), then chill in an ice bath. Filter under vacuum.

-

Scenario 2 (No precipitate): Add water dropwise to the hot solution until a faint turbidity persists. Cool slowly to RT to induce crystallization.

-

-

Purification: Recrystallize from Ethanol/Water (9:1).

Method B: Microwave-Assisted Synthesis (High Throughput)

Best for: Highly hindered ketones or when yield is critical.

Rationale: Microwave irradiation provides direct kinetic energy to the polar transition state, effectively overcoming the steric repulsion of the chlorine atoms.

Protocol:

-

Vessel: Use a 10 mL microwave-safe crimp vial.

-

Load: Combine 1.0 mmol 2,6-DCPH·HCl, 1.2 mmol NaOAc, and 1.0 mmol Ketone in 3 mL Ethanol.

-

Catalyst: Add 1 drop of Glacial Acetic Acid (optional, accelerates dehydration).

-

Irradiation:

-

Mode: Dynamic Power (maintain temperature).

-

Temp: 100°C.

-

Hold Time: 5–10 minutes.

-

-

Workup: Pour reaction mixture into 10 mL ice water. Collect solid by filtration.[1]

Method C: Analytical Derivatization (HPLC Scale)

Best for: Quantifying ketones in biological or environmental samples.

Reagents:

-

Derivatization Solution: 1 mg/mL 2,6-DCPH·HCl in Acetonitrile (ACN) containing 0.1% Phosphoric Acid.

Protocol:

-

Mix 100 µL of sample (ketone source) with 200 µL of Derivatization Solution.

-

Incubate at 60°C for 30 minutes (capped vial).

-

Cool and inject directly into HPLC.

Analytical Characterization & Troubleshooting

HPLC Conditions (Reverse Phase)

Unlike 2,4-DNPH derivatives which are yellow/orange (absorbing at ~360 nm), 2,6-dichlorophenylhydrazones are often colorless or pale cream. They require UV detection.[2]

| Parameter | Condition |

| Column | C18 (e.g., Agilent ZORBAX Eclipse Plus), 1.8 µm or 3.5 µm |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile |

| Gradient | 50% B to 90% B over 10 min (High lipophilicity of Cl-groups increases retention) |

| Detection ( | 254 nm (aromatic ring) or 230 nm (hydrazone conjugation) |

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |